Cas no 1060809-66-6 (4-Amino-6-bromopicolinaldehyde)
4-Amino-6-bromopicolinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-6-bromopicolinaldehyde
- 4-amino-6-bromopyridine-2-carbaldehyde
- 2-Pyridinecarboxaldehyde, 4-amino-6-bromo
- 4-AMINO-6-BROMO-PYRIDINE-2-CARBALDEHYDE
- AB68107
- AK141599
- I02-2181
- QC-5451
- DTXSID10677247
- 1060809-66-6
- AKOS015891923
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- MDL: MFCD13189279
- Inchi: 1S/C6H5BrN2O/c7-6-2-4(8)1-5(3-10)9-6/h1-3H,(H2,8,9)
- InChI Key: OZADDYPNYCELHL-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(C=O)=N1)N
Computed Properties
- Exact Mass: 199.95853g/mol
- Monoisotopic Mass: 199.95853g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 56Ų
4-Amino-6-bromopicolinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029016302-250mg |
4-Amino-6-bromopicolinaldehyde |
1060809-66-6 | 95% | 250mg |
$1029.00 | 2023-09-04 | |
| Alichem | A029016302-1g |
4-Amino-6-bromopicolinaldehyde |
1060809-66-6 | 95% | 1g |
$2923.95 | 2023-09-04 | |
| Chemenu | CM176811-1g |
4-amino-6-bromopicolinaldehyde |
1060809-66-6 | 95% | 1g |
$720 | 2021-08-05 | |
| Chemenu | CM176811-1g |
4-amino-6-bromopicolinaldehyde |
1060809-66-6 | 95% | 1g |
$720 | 2022-06-14 | |
| eNovation Chemicals LLC | D227917-100mg |
4-Amino-6-bromopicolinaldehyde |
1060809-66-6 | 95% | 100mg |
$645 | 2024-08-03 | |
| eNovation Chemicals LLC | D227917-100mg |
4-Amino-6-bromopicolinaldehyde |
1060809-66-6 | 95% | 100mg |
$645 | 2025-02-20 | |
| A2B Chem LLC | AE25816-1g |
4-Amino-6-bromopicolinaldehyde |
1060809-66-6 | 97% | 1g |
$1228.00 | 2024-04-20 | |
| Ambeed | A589116-1g |
4-Amino-6-bromopicolinaldehyde |
1060809-66-6 | 95+% | 1g |
$620.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756053-1g |
4-Amino-6-bromopicolinaldehyde |
1060809-66-6 | 95% | 1g |
¥6076.00 | 2024-08-09 | |
| eNovation Chemicals LLC | D227917-100mg |
4-Amino-6-bromopicolinaldehyde |
1060809-66-6 | 95% | 100mg |
$645 | 2025-03-01 |
4-Amino-6-bromopicolinaldehyde Suppliers
4-Amino-6-bromopicolinaldehyde Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 4-Amino-6-bromopicolinaldehyde
Introduction to 4-Amino-6-bromopicolinaldehyde (CAS No. 1060809-66-6)
4-Amino-6-bromopicolinaldehyde (CAS No. 1060809-66-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and chemical biology. This compound, characterized by its unique structural features, has been extensively studied for its potential applications in drug discovery and development. The presence of a bromine atom and an amino group in its structure makes it an attractive candidate for various chemical reactions and biological assays.
The chemical structure of 4-Amino-6-bromopicolinaldehyde consists of a pyridine ring with a bromine atom at the 6-position and an amino group at the 4-position. The aldehyde functionality at the 3-position further enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This compound is often used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Recent research has highlighted the potential of 4-Amino-6-bromopicolinaldehyde in various biological contexts. For instance, studies have shown that this compound can serve as a precursor for the synthesis of inhibitors targeting specific enzymes involved in disease pathways. One notable example is its use in the development of inhibitors for histone deacetylases (HDACs), which are key enzymes implicated in epigenetic regulation and have been linked to various cancers and neurodegenerative disorders.
In addition to its role in enzyme inhibition, 4-Amino-6-bromopicolinaldehyde has also been explored for its potential as a ligand in metalloprotein studies. The ability to form stable complexes with metal ions makes it useful in understanding the coordination chemistry of metalloproteins, which play crucial roles in biological processes such as oxygen transport and electron transfer.
The synthetic versatility of 4-Amino-6-bromopicolinaldehyde has been demonstrated through various methodologies. One common approach involves the condensation reaction with different nucleophiles to form imines or Schiff bases, which can then be further functionalized to generate a wide range of derivatives. These derivatives have shown promise in modulating biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
In the context of drug discovery, 4-Amino-6-bromopicolinaldehyde has been utilized as a scaffold for high-throughput screening (HTS) campaigns. Its structural diversity and ease of modification make it an ideal candidate for identifying hit compounds that can be optimized into lead molecules. Several research groups have reported successful hits from HTS efforts using this compound, leading to the identification of novel therapeutic agents with improved potency and selectivity.
The safety profile of 4-Amino-6-bromopicolinaldehyde is another important aspect that has been investigated. Preclinical studies have shown that this compound exhibits low toxicity and good biocompatibility, making it suitable for further development into pharmaceutical products. However, as with any chemical entity, appropriate handling and storage precautions should be observed to ensure safety and efficacy.
In conclusion, 4-Amino-6-bromopicolinaldehyde (CAS No. 1060809-66-6) is a multifaceted compound with significant potential in both fundamental research and applied chemistry. Its unique structural features and synthetic versatility make it an invaluable tool for advancing our understanding of biological processes and developing new therapeutic strategies. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the fields of medicinal chemistry and chemical biology.
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